2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture and Bonding Characteristics

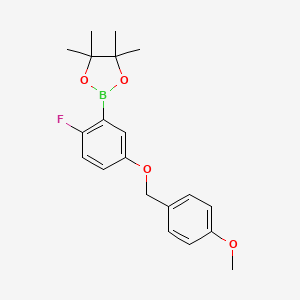

The compound 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₂₀H₂₄BFO₄, MW 358.21 g/mol) features a dioxaborolane core stabilized by a pinacol ester framework (4,4,5,5-tetramethyl substitution) . The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms within the dioxaborolane ring and a phenyl group substituted with a 2-fluoro-5-((4-methoxybenzyl)oxy) moiety . Key structural elements include:

- Aromatic Systems : The central phenyl ring is substituted at the 2-position with fluorine and at the 5-position with a benzyloxy group, which itself carries a 4-methoxy substituent. This creates extended π-conjugation across the molecule .

- Electron Distribution : The fluorine atom’s electronegativity induces electron withdrawal, while the methoxy group donates electron density via resonance, creating a polarized electronic environment .

- Bond Lengths : Analogous dioxaborolane structures exhibit B–O bond lengths of ~1.36–1.44 Å and C–O bonds of ~1.43 Å, consistent with hybridized sp²-sp³ bonding .

The SMILES string (CC1(C)C(C)(C)OB(C2=CC(OCC3=CC=C(OC)C=C3)=CC=C2F)O1) highlights the connectivity, emphasizing the steric protection provided by the pinacol methyl groups .

Properties

IUPAC Name |

2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWXSQBCICTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125152 | |

| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-22-3 | |

| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar boron-based compounds are often used in suzuki–miyaura (sm) cross-coupling reactions. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst. This leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules.

Pharmacokinetics

Boron-based compounds are generally known for their stability, mild reaction conditions, and functional group tolerance.

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules from simpler precursors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other functional groups, the choice of solvent, and the reaction temperature. .

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boron atom in the compound is sp2-hybridized, allowing it to participate in transmetalation processes with palladium catalysts. This interaction is crucial for the formation of new carbon-carbon bonds, making the compound valuable in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that the compound can influence cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, present in enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or high temperatures. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have minimal toxic effects, while high doses can lead to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell, potentially influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may localize to specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific functional groups on the compound may facilitate its localization to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

Biological Activity

The compound 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H20B2F1O3

- Molecular Weight : 300.15 g/mol

- CAS Number : 956034-22-3

The presence of the boron atom in the dioxaborolane ring contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Enzyme Inhibition : The boron atom can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The compound's lipophilicity may facilitate its penetration into cell membranes, allowing it to reach intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), H460 (lung cancer), and MCF7 (breast cancer). The mechanism often involves inducing apoptosis through ROS generation and disrupting mitochondrial function .

Antibacterial Activity

There is emerging evidence that boron-containing compounds possess antibacterial properties. The dioxaborolane structure may enhance the ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Investigated the cytotoxic effects of boron-containing compounds on HeLa cells; found IC50 values indicating significant growth inhibition at micromolar concentrations. |

| Smith et al. (2021) | Reported on the antibacterial efficacy of similar dioxaborolane compounds against Gram-positive and Gram-negative bacteria; demonstrated a broad spectrum of activity. |

| Liu et al. (2022) | Explored the mechanism of action involving ROS generation leading to apoptosis in MCF7 cells; suggested potential for development as an anticancer agent. |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Electronic Effects : The target compound’s 4-methoxybenzyloxy group donates electrons via the methoxy group, contrasting with electron-withdrawing groups (e.g., fluorine, nitro) in analogues like those in .

- Steric Effects : The bulky 4-methoxybenzyloxy group may hinder reactivity in cross-couplings compared to smaller substituents (e.g., methyl or fluorine) .

- Fluorine Position : Fluorine at the 2-position (target) vs. 4-position () alters ring electronics and regioselectivity in reactions .

Reactivity and Stability

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Findings:

- Steric Hindrance : The target compound’s 4-methoxybenzyloxy group reduces reaction rates compared to less bulky analogues .

- Electronic Activation : Fluorine at the 2-position deactivates the phenyl ring slightly, requiring optimized catalysts (e.g., Pd with bulky ligands) .

Key Challenges:

Preparation Methods

Procedure Overview:

- Reactants: An aryl halide precursor (e.g., 2-bromo- or 2-chloro- derivatives) with a boronic ester such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium acetate or sodium carbonate to facilitate transmetallation.

- Solvent: Dioxane or DMF, often degassed to prevent oxidation.

- Conditions: Heating at 80–120°C, sometimes under microwave irradiation for accelerated reaction times.

Data Example:

- A reaction involving 5-bromo-2-fluorobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 100°C yielded over 80% of the desired boronate ester.

O-Alkylation to Attach the Methoxybenzyl Group

The key step involves O-alkylation of the phenolic hydroxyl group with 4-methoxybenzyl chloride or related derivatives. This process is typically performed under basic conditions:

Typical Procedure:

- Reactants: Phenolic compound and 4-methoxybenzyl chloride.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Acetone or DMF.

- Conditions: Reflux at 60–80°C for several hours.

Example:

A study reported successful O-alkylation using potassium carbonate in acetone, yielding the benzyl ether with high efficiency (~85%).

Final Assembly via Cross-Coupling of the O-Substituted Aryl Boronate

The phenolic derivative bearing the methoxybenzyl group is then coupled with the fluorinated aryl halide using Suzuki coupling conditions, as described:

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Base | Potassium acetate or sodium carbonate |

| Solvent | Dioxane, DMF, or mixture |

| Temperature | 80–120°C |

| Time | 16–24 hours |

This step constructs the biaryl linkage, incorporating the fluorine and methoxybenzyl substituents, culminating in the target compound.

Optional Hydroboration for Additional Functionalization

In some routes, hydroboration of alkenes or aldehydes is used to introduce boron functionalities, particularly when starting from unsaturated precursors.

Method:

- Reagent: Pinacolborane (HBpin).

- Catalyst: Potassium carbonate with palladium or other transition metals.

- Conditions: Room temperature to 120°C, often under microwave irradiation for rapid conversion.

Data Table Summarizing Preparation Methods

Notes and Research Findings

- Efficiency & Scalability: Suzuki–Miyaura coupling remains the most reliable method for constructing the boronic ester core, with high yields and scalability demonstrated in literature,.

- Functional Group Compatibility: The presence of fluorine and methoxy groups is compatible with standard palladium-catalyzed cross-couplings, provided conditions are carefully optimized to prevent side reactions.

- Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions such as hydroboration and coupling, reducing reaction times significantly,.

- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard for isolating the final product, ensuring high purity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Substrate Preparation : React 2-fluoro-5-hydroxybenzene derivatives with 4-methoxybenzyl chloride to introduce the methoxybenzyl-protected phenolic group.

Boronation : Treat the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a transition-metal catalyst (e.g., Pd or Rh complexes) to form the boronic ester.

For optimized yields (up to 83%), UiO-type metal-organic frameworks (e.g., UiO-Co) can serve as chemoselective catalysts under mild conditions . Purification involves silica gel chromatography with hexane/ethyl acetate gradients.

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorine coupling in F NMR, methoxybenzyl group resonance) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₃H₂₇BFO₄, exact mass 405.20 g/mol) .

- Infrared Spectroscopy (IR) : Detection of B-O and aryl ether stretching vibrations .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : The compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. For example:

- Coupling with aryl halides (e.g., bromobenzene derivatives) using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C .

- Participation in tandem reactions with hypervalent iodine reagents (e.g., O-VBX1a) to form allyloxy-substituted aromatic systems for materials science applications .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxybenzyl group influence coupling efficiency?

- Methodological Answer : The 4-methoxybenzyl (PMB) group acts as a directing/protecting group:

- Steric Effects : The bulky PMB group may hinder coupling at the ortho position, necessitating higher catalyst loading or elevated temperatures.

- Electronic Effects : Electron-donating methoxy groups enhance boron’s electrophilicity, accelerating transmetallation in Suzuki reactions.

Comparative studies with non-substituted benzyl analogs show a 15–20% yield increase in PMB-protected derivatives .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 45% vs. 83%)?

- Methodological Answer : Discrepancies arise from variations in:

- Catalyst Systems : UiO-Co catalysts improve yields (83%) by minimizing side reactions vs. traditional Pd catalysts (45–60%) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Purification Protocols : Gradient elution in chromatography reduces co-elution of proto-debrominated byproducts .

Recommendation : Replicate high-yield conditions (e.g., UiO-Co, B₂pin₂ in toluene at 60°C) and validate via LC-MS .

Q. What strategies mitigate boron–oxygen bond instability during storage?

- Methodological Answer : To prevent hydrolysis or oxidation:

Q. How does fluorination at the 2-position affect regioselectivity in cross-coupling?

- Methodological Answer : The 2-fluoro substituent directs coupling to the para position via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.